molecular formula C5H2S4 B3055826 Thieno[2,3-d][1,3]dithiole-2-thione CAS No. 67188-88-9

Thieno[2,3-d][1,3]dithiole-2-thione

Cat. No.: B3055826
CAS No.: 67188-88-9
M. Wt: 190.3 g/mol
InChI Key: JSQDAIJLARMFIR-UHFFFAOYSA-N
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Description

Thieno[2,3-d][1,3]dithiole-2-thione (CAS RN: 67188-88-9) is a fused heterocyclic compound that serves as a valuable synthetic intermediate in materials science and medicinal chemistry research. Its core structure integrates a thiophene ring with a 1,3-dithiole-2-thione unit . In materials research, this compound is a recognized precursor for the preparation of Tetrathiafulvalene (TTF)-type organic metals and conductors . These materials are critical for developing organic electronic conductors, photoconductive materials, and semiconducting polymers . In biological and pharmacological contexts, the 1,2-dithiole-3-thione moiety is one of the most extensively studied classes of hydrogen sulfide (H2S) donors . Hydrogen sulfide is an endogenously produced gaseous signaling molecule (gasotransmitter) with regulatory functions in the cardiovascular, immune, nervous, and gastrointestinal systems . Researchers are investigating H2S-releasing molecules for their potential in various therapeutic areas, including antitumor, antioxidant, and antispasmodic applications . The synthesis of this compound has been achieved via high-temperature, high-pressure thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles in carbon disulfide, utilizing a specialized "Matryoshka-type" double compartment autoclave to prevent product contamination . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-d][1,3]dithiole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2S4/c6-5-8-3-1-2-7-4(3)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQDAIJLARMFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338655
Record name Thieno[2,3-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67188-88-9
Record name Thieno[2,3-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Thieno 2,3 D 1 2 Dithiole 2 Thione and Its Derivatives

Annulation and Cyclization Approaches

Established methods for preparing thieno[2,3-d]-1,3-dithiol-2-thiones involve either the annulation of a thiophene (B33073) ring onto a 1,3-dithiole-2-thione (B1293655) core or the cyclization of thiophene thiol derivatives. tuwien.ac.at

One of the primary strategies involves the cyclization of appropriately substituted thiophene thiole derivatives. researchgate.nettuwien.ac.at This approach starts with a thiophene ring already bearing the necessary functional groups that can be chemically manipulated to form the fused 1,3-dithiole-2-thione ring. This bottom-up strategy allows for the regioselective placement of substituents on the thiophene core before the final ring closure.

An alternative and equally important synthetic route is the annulation, or ring-forming process, of a thiophene ring onto a pre-existing, suitably substituted 1,3-dithiole-2-thione molecule. researchgate.nettuwien.ac.at This method builds the thiophene ring onto the dithiole-2-thione scaffold. This strategy is advantageous when the desired substitution pattern is more easily introduced on the 1,3-dithiole-2-thione precursor.

Thermolytic Reactions and High-Pressure Synthesis

High-temperature thermolysis reactions, often requiring high pressure, provide a powerful route for the synthesis of Thieno[2,3-d] mdpi.comresearchgate.netdithiole-2-thione from specific precursors like thieno[2,3-d]-1,2,3-thiadiazoles. mdpi.comresearchgate.nettuwien.ac.at

A specialized technique for conducting these high-pressure, high-temperature reactions involves a "Matryoshka-type" double compartment autoclave. mdpi.comresearchgate.nettuwien.ac.at This setup consists of a smaller Teflon autoclave nested inside a larger steel autoclave. tuwien.ac.at The precursor, such as a thieno[2,3-d]-1,2,3-thiadiazole, is placed in the inner Teflon autoclave with carbon disulfide. mdpi.com The outer steel autoclave is also charged with carbon disulfide to equalize the pressure on the inner Teflon vessel as the temperature increases, preventing its deformation. tuwien.ac.at This method allows for microscale reactions at pressures between 23 and 35 bar, while protecting the reaction mixture from contaminants that could arise from the steel autoclave walls at high temperatures. tuwien.ac.at

The reaction temperature is a critical parameter for the successful synthesis of the target compound. researchgate.nettuwien.ac.at For the analogous conversion of benzo-1,2,3-thiadiazole to 1,3-benzodithiole-2-thione (B1218078), the optimal temperature was found to be in the range of 230-240°C, which significantly increased the yield to 67%. tuwien.ac.at Below 220°C, the starting material was largely unreacted. tuwien.ac.at This highlights the necessity of precise temperature control to drive the thermolytic conversion and maximize product yield. Higher temperatures facilitate the desired reaction pathway, leading to the formation of the thieno[2,3-d]-1,3-dithiol-2-thione. tuwien.ac.at

Conversions from Diverse Precursors

Beyond the general strategies of annulation and cyclization, Thieno[2,3-d] mdpi.comresearchgate.netdithiole-2-thione can be synthesized from a variety of specific starting materials through various chemical transformations. mdpi.comresearchgate.nettuwien.ac.at

One notable pathway is the reaction of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide under high temperature and pressure, as detailed in the thermolysis section. mdpi.comresearchgate.net This reaction proceeds via a 1,3-dipolar intermediate. researchgate.nettuwien.ac.at

Other reported synthetic routes include:

The treatment of O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonate with phosphorous sulfide (B99878). mdpi.comtuwien.ac.at

The sulfur dehydrogenation of 4,5-dihydro-thieno[2,3-d]-1,3-dithiole-2-thione. mdpi.comtuwien.ac.at

A thio-Claisen rearrangement has also been described for the formation of certain derivatives. mdpi.com

These varied approaches provide flexibility for chemists, allowing the selection of a synthetic route based on the availability of starting materials and the desired substitution patterns on the final molecule.

Synthetic Approaches Summary

Reactions of Thieno[2,3-d]-1,2,3-thiadiazoles with Carbon Disulfide

A notable method for the synthesis of thieno[2,3-d]dithiole-2-thiones involves the reaction of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide under high temperature and pressure. This reaction is typically carried out in a specialized double-compartment autoclave, sometimes referred to as a "Matryoshka-type" autoclave, which allows for microscale reactions under demanding conditions.

The reaction proceeds through the thermolysis of the thieno[2,3-d]-1,2,3-thiadiazole, which is believed to form a transient 1,3-dipolar intermediate. This intermediate is then trapped by carbon disulfide to yield the desired thieno[2,3-d]dithiole-2-thione. The reaction temperature is a critical parameter, with optimal yields often achieved at temperatures above 220°C. For instance, the conversion of benzo-1,2,3-thiadiazole to 1,3-benzodithiole-2-thione, a related reaction, sees a significant yield increase from 37% at 220±5°C to 67% at 230-240°C.

In some cases, side products can be formed through the dimerization of the 1,3-dipolar intermediate. For example, the reaction of a cyanide-substituted thieno[2,3-d]-1,2,3-thiadiazole can yield not only the expected thieno[2,3-d]dithiole-2-thione derivative but also a tetrathia-s-indacene byproduct.

Reaction of Thieno[2,3-d]-1,2,3-thiadiazoles with Carbon Disulfide
Starting MaterialProductReaction ConditionsYield (%)Reference
Thieno[2,3-d]-1,2,3-thiadiazoleThieno[2,3-d]dithiole-2-thioneCS₂, High T, High PVaries with substrate and conditions
Benzo-1,2,3-thiadiazole1,3-Benzodithiole-2-thioneCS₂, 230-240°C67

Dehydrogenation of 4,5-Dihydrothieno[2,3-d]-1,3-dithiole-2-thione

Another established route to thieno[2,3-d]dithiole-2-thione is the dehydrogenation of its 4,5-dihydro precursor. This method involves the aromatization of the thiophene ring by removing two hydrogen atoms from the saturated portion of the molecule. The dehydrogenation is typically achieved by heating the 4,5-dihydrothieno[2,3-d]-1,3-dithiole-2-thione with elemental sulfur. This approach is a straightforward way to introduce the double bond and form the fully conjugated thieno[2,3-d] system.

Starting MaterialReagentProductReference
4,5-Dihydrothieno[2,3-d]-1,3-dithiole-2-thioneSulfurThieno[2,3-d]dithiole-2-thione

Utilization of O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonate

Thieno[2,3-d]dithiole-2-thione has also been synthesized from O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonate. This method involves treating the starting dithiocarbonate with a sulfurating agent, such as phosphorus pentasulfide (P₄S₁₀). This reaction likely proceeds through a complex series of transformations involving the thionation of the carbonyl group and subsequent cyclization and rearrangement to form the fused heterocyclic ring system.

Starting MaterialReagentProductReference
O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonatePhosphorus PentasulfideThieno[2,3-d]dithiole-2-thione

Cyclization of Diketones or Hydroxyketones with Phosphorus Pentasulfide

The Paal-Knorr thiophene synthesis provides a general framework for the synthesis of thiophenes from 1,4-dicarbonyl compounds. This methodology can be adapted to construct the thieno[2,3-d]dithiole-2-thione ring system. The core principle of this synthesis is the reaction of a 1,4-diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

In the context of synthesizing thieno[2,3-d]dithiole-2-thione, a suitably substituted 1,4-diketone precursor that is already part of a 1,3-dithiole-2-thione ring would be required. The reaction with phosphorus pentasulfide would then facilitate the cyclization and formation of the fused thiophene ring. The mechanism is thought to involve the conversion of the diketone to a thioketone, followed by tautomerization to an enethiol, which then undergoes cyclization and subsequent dehydration to form the aromatic thiophene ring.

Reactions Involving Oligomeric 1,3-Dithiole-2,4,5-trithione

A versatile method for the synthesis of 1,3-dithiole-2-thiones involves the use of oligomeric 1,3-dithiole-2,4,5-trithione. This oligomer can undergo a [4+2] cycloaddition reaction with various unsaturated compounds, acting as a dienophile, to form a range of substituted 1,3-dithiole-2-thiones. To apply this methodology to the synthesis of thieno[2,3-d]dithiole-2-thione, a suitable thiophene-based dienophile would be required. The reaction would proceed via a concerted cycloaddition mechanism, followed by the elimination of a stable molecule to afford the final aromatic product. This approach offers a powerful tool for the construction of the dithiole-2-thione ring onto a pre-existing thiophene core.

Formation from 4,5-Bis(bromomethyl)-1,3-dithiole-2-thione

The annelation of a thiophene ring onto a pre-existing 1,3-dithiole-2-thione core can be achieved starting from 4,5-bis(bromomethyl)-1,3-dithiole-2-thione. This approach involves a cyclization reaction where the two bromomethyl groups react with a sulfide source to form the fused thiophene ring. A common reagent for this type of transformation is sodium sulfide (Na₂S). The reaction would proceed via a double nucleophilic substitution, where the sulfide ion displaces the two bromide ions, leading to the formation of the five-membered thiophene ring fused to the dithiole-2-thione.

Incorporation of Ethylene (B1197577) Trithiocarbonate (B1256668) and Electron-Deficient Acetylenes

Another potential synthetic route involves the reaction of ethylene trithiocarbonate with electron-deficient acetylenes. This method would likely proceed through a cycloaddition reaction. Ethylene trithiocarbonate can act as a source of a 1,3-dithiole-2-thione synthon. The reaction with an electron-deficient acetylene (B1199291), such as dimethyl acetylenedicarboxylate, could lead to the formation of a cycloadduct. Subsequent rearrangement and aromatization of this intermediate would then yield the desired thieno[2,3-d]dithiole-2-thione derivative. The electron-withdrawing groups on the acetylene are crucial for activating it towards the cycloaddition reaction.

Low-Temperature Friedel-Crafts Alkylation of Thieno[2,3-d]researchgate.netresearchgate.netdithiol-2-one

The thiophene ring is known to be highly reactive towards electrophiles, often more so than benzene. Theoretical studies on related thieno[2,3-b]thiophene (B1266192) systems indicate that electrophilic attack is kinetically and thermodynamically favored at the α-position (adjacent to the sulfur atom) of the thiophene ring. researchgate.net Therefore, it is anticipated that the Friedel-Crafts alkylation of thieno[2,3-d] researchgate.netresearchgate.netdithiol-2-one, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would primarily yield the 5-alkylated product.

The general mechanism, analogous to other Friedel-Crafts reactions, would involve the formation of a carbocation from an alkyl halide and the Lewis acid. This electrophilic carbocation would then be attacked by the electron-rich thiophene ring of the thieno[2,3-d] researchgate.netresearchgate.netdithiol-2-one. A subsequent deprotonation step would then restore the aromaticity of the thiophene ring, yielding the alkylated product. Conducting the reaction at low temperatures is often crucial to minimize potential side reactions and polysubstitution, which can occur due to the high reactivity of the thiophene nucleus.

It is important to note that the dithiole-2-one moiety contains a carbonyl group which is electron-withdrawing. However, due to its location on the dithiole ring, its deactivating effect on the thiophene ring is expected to be less pronounced compared to a substituent directly on the thiophene ring itself.

Table 1: Predicted Major Product of Low-Temperature Friedel-Crafts Alkylation

Starting MaterialReagentsPredicted Major Product
Thieno[2,3-d] researchgate.netresearchgate.netdithiol-2-oneR-X (Alkyl halide), AlCl₃5-Alkyl-thieno[2,3-d] researchgate.netresearchgate.netdithiol-2-one

Multi-step Reaction Pathways for Substituted Thieno[2,3-d]researchgate.netresearchgate.netdithiole-2-thiones

Multi-step synthetic routes provide a versatile platform for the preparation of a wide array of substituted thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thiones. These pathways often allow for greater control over the substitution pattern and the introduction of more complex functionalities compared to single-step modifications of the parent heterocycle.

One notable multi-step synthesis commences from substituted 2-aminothiophenes. For instance, the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives often starts from a substituted 2-aminothiophene-3-carbonitrile, which undergoes cyclization with various reagents. scielo.brnih.gov While not directly yielding the dithiole-2-thione, these methods highlight the utility of substituted thiophenes as versatile precursors for fused heterocyclic systems.

A more direct and relevant multi-step pathway involves the reaction of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide under high temperature and pressure. This reaction proceeds via a 1,3-dipolar cycloaddition intermediate. The temperature of the reaction is a critical parameter, with optimal yields often obtained at elevated temperatures. For example, the conversion of a related benzo-1,2,3-thiadiazole to 1,3-benzodithiole-2-thione was found to be most efficient at 235±5°C. Under similar conditions, substituted thieno[2,3-d]-1,2,3-thiadiazoles can yield the corresponding thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thiones. In some cases, dimerization of the 1,3-dipolar intermediate can lead to the formation of tetrathia-s-indacene derivatives as side products.

Further derivatization can be achieved through the formation of thieno[2,3-d]-1,3-dithiolium salts. These salts can then be reduced, for example with sodium borohydride (B1222165), to yield substituted thieno[2,3-d] researchgate.netresearchgate.netdithioles.

Table 2: Example of a Multi-step Synthesis of a Substituted Thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Substituted thieno[2,3-d]-1,2,3-thiadiazoleCarbon disulfide, high temperature (e.g., ~235°C), high pressureSubstituted thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione
2Substituted thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thioneMethylating agent (e.g., methyl iodide)2-Methylthio-thieno[2,3-d]-1,3-dithiolium salt
32-Methylthio-thieno[2,3-d]-1,3-dithiolium saltReducing agent (e.g., NaBH₄) in a suitable solvent (e.g., CH₃CN/THF)Substituted thieno[2,3-d] researchgate.netresearchgate.netdithiole

Cross-Coupling Methodologies for Thieno[2,3-d]researchgate.netresearchgate.netdithiole-2-thione Analogs

Modern cross-coupling reactions, particularly those catalyzed by palladium complexes, are powerful tools for the synthesis of complex organic molecules and have been applied to the synthesis of various thiophene-containing materials. mdpi.comnih.govnih.gov While specific examples of cross-coupling reactions on the thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione core are not extensively documented, the principles of these reactions can be applied to create a diverse range of analogs. The two most prominent methods in this context are the Suzuki-Miyaura and Stille cross-coupling reactions. wikipedia.orgcore.ac.ukorganic-chemistry.orgresearchgate.net

To utilize these cross-coupling methodologies, a common strategy is to first introduce a handle, typically a halogen atom or a stannane (B1208499) group, onto the thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione core. Halogenation of the thiophene ring, likely at the 5-position, can be achieved using various halogenating agents. For instance, the halogenation of the isomeric thieno[3,4-d]-1,3-dithiol-2-one has been reported, suggesting the feasibility of this approach. researchgate.net

Once the halogenated derivative is obtained, it can serve as a substrate in palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling , the halo-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govmdpi.com

Alternatively, in a Stille coupling , the halo-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione could be coupled with an organotin reagent. wikipedia.orgcore.ac.uklibretexts.org Conversely, an organotin derivative of thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione could be synthesized and then coupled with various organic halides. The synthesis of organotin compounds can be achieved through several methods, including the reaction of an organolithium or Grignard reagent with a tin halide. wikipedia.orgorientjchem.orglupinepublishers.comuthm.edu.my

These cross-coupling strategies would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, onto the thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione scaffold, leading to a broad library of analogs for further investigation.

Table 3: Generalized Scheme for Cross-Coupling Reactions of Thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione

Reaction TypeThieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione DerivativeCoupling PartnerCatalyst/ReagentsProduct
Suzuki-Miyaura5-Halo-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thioneR-B(OR')₂Pd catalyst, base5-R-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione
Stille5-Halo-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thioneR-Sn(Alkyl)₃Pd catalyst5-R-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione
Stille5-Stannyl-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thioneR-X (X=halide)Pd catalyst5-R-thieno[2,3-d] researchgate.netresearchgate.netdithiole-2-thione

Chemical Reactivity and Transformation Mechanisms

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of atoms or groups, leading to structural isomers. For thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione and its precursors, these reactions provide pathways to novel heterocyclic frameworks.

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement, a powerful tool in organic synthesis for forming carbon-carbon bonds via a sethanandramjaipuriacollege.insethanandramjaipuriacollege.in-sigmatropic shift. sethanandramjaipuriacollege.inrsc.org This type of reaction is known to occur under thermal conditions, leading to γ,δ-unsaturated thiocarbonyl compounds. sethanandramjaipuriacollege.in The formation of a substituted thieno[2,3-d]-1,3-dithiole-2-thione has been specifically described as occurring through a thio-Claisen rearrangement mechanism. nih.gov

The rearrangement proceeds through a concerted pericyclic transition state, which can adopt a chair-like or boat-like conformation, often with high stereoselectivity. sethanandramjaipuriacollege.in This reaction is a key step in the synthesis of various sulfur-containing heterocycles. sethanandramjaipuriacollege.in

Table 1: Key Features of the Thio-Claisen Rearrangement

FeatureDescriptionReference
Reaction Type sethanandramjaipuriacollege.insethanandramjaipuriacollege.in-Sigmatropic Rearrangement sethanandramjaipuriacollege.inrsc.org
Key Transformation Rearrangement of allyl vinyl sulfides sethanandramjaipuriacollege.in
Application Synthesis of thieno[2,3-d]-1,3-dithiole-2-thione derivatives nih.gov
Mechanism Involves a concerted pericyclic transition state (chair or boat-like) sethanandramjaipuriacollege.in

While specific documentation of an acid-catalyzed 1,4-aryl shift for thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione is not extensively detailed in the surveyed literature, the principles of such rearrangements are well-established for related aromatic systems. For instance, acid-catalyzed researchgate.netnih.gov-aryl shifts are a key step in the synthesis of certain naphtho[2,1-b]furan (B1199300) derivatives. rsc.org A similar process for the thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione framework would theoretically involve the protonation of the heterocyclic system to facilitate the migration of an aryl substituent from one position to another. This would serve as a method for synthesizing specific isomers that might be otherwise difficult to access.

Table 2: Hypothetical Mechanism of an Acid-Catalyzed Aryl Shift

StepDescriptionAnalogous Reference
1. Protonation An acid catalyst protonates a heteroatom or a double bond, generating a cationic intermediate. rsc.org
2. Aryl Migration The aryl group migrates to an adjacent electron-deficient center (a 1,2-shift) or a more distant one (e.g., a 1,4-shift). rsc.org
3. Deprotonation Loss of a proton re-establishes the aromaticity of the ring system, yielding the rearranged product. rsc.org

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the reactivity of thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione, allowing for the construction of complex, fused-ring systems. These reactions leverage the compound's ability to react as either a 2π or 4π component.

The synthesis of thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thiones can be achieved via the high-temperature, high-pressure thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles in the presence of carbon disulfide. researchgate.net This reaction proceeds through the formation of a transient 1,3-dipolar intermediate. researchgate.net In some cases, this intermediate can undergo a head-to-tail dimerization. For example, the reaction involving a specific derivative (5-tert-butyl-thieno[2,3-d]-1,2,3-thiadiazole) yielded not only the expected thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione but also a dimerized product, a 1,4,5,8-tetrathia-s-indacene derivative. researchgate.net This dimerization highlights a competing reaction pathway for the 1,3-dipolar species. researchgate.net

Table 3: Dimerization of 1,3-Dipolar Intermediate

ReactantConditionsIntermediateDimerized ProductReference
5-tert-butyl-thieno[2,3-d]-1,2,3-thiadiazoleHigh temperature (235±5°C), high pressure, CS₂1,3-Dipolar species1,4,5,8-tetrathia-s-indacene derivative researchgate.net

There is no specific information available in the surveyed literature regarding a [2+4] cycloaddition reaction between thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione and a 1,3-dithiole-2,4,5-trithione oligomer. However, the general reactivity of related dithiole-thiones suggests that such cycloadditions are plausible. For instance, 3H-1,2-dithiole-3-thiones are known to react with activated alkenes, such as maleic anhydride, in what can be considered a cycloaddition process to form 1,3-dithiolane (B1216140) derivatives. mdpi.com This indicates that the dithiole-thione moiety possesses the capability to engage in cycloaddition reactions, although the specific reaction with a trithione oligomer remains a specialized and undocumented area.

The hetero-Diels-Alder (HDA) reaction involves a diene or dienophile containing at least one heteroatom. The thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione molecule has structural features that suggest potential participation in HDA reactions. The thione group (C=S) can function as a dienophile, a type of reactivity well-established for dithioesters in catalyst-free HDA click reactions. rsc.org

Furthermore, the fused thiophene (B33073) ring itself can be part of a diene system. The Diels-Alder reactivity of related thieno-fused pyranones to form benzothiophenes demonstrates the capability of the thieno[c]diene system to participate in [4+2] cycloadditions with alkynes. researchgate.net This suggests that thieno[2,3-d] researchgate.netsethanandramjaipuriacollege.indithiole-2-thione could potentially react as a diene with potent dienophiles.

Table 4: Potential Hetero-Diels-Alder Reactivity

Role of CompoundReaction PartnerPotential ProductAnalogous Reference
Dienophile (using C=S)Electron-rich dieneFused sulfur-containing heterocycle rsc.org
Diene (using thieno-diene system)Activated alkyne or alkeneFused polycyclic aromatic system researchgate.net

Reductive and Oxidative Transformations

The chemical behavior of thieno[2,3-d] tuwien.ac.atepa.govdithiole-2-thione and its derivatives is characterized by a range of reductive and oxidative transformations that are pivotal for the synthesis of novel materials and understanding their electronic properties.

The reduction of the cyclic trithiocarbonate (B1256668), 5-phenylthieno[2,3-d]-1,3-dithiole-2-thione, using a borane-dimethyl sulfide (B99878) complex (BH3/Me2S) does not yield the expected 5-phenylthieno[2,3-d]-1,3-dithiole. tuwien.ac.at Instead, the reaction leads to the cleavage of the dithiole ring, forming a dithiole derivative which is subsequently characterized as its dimethylated counterpart. tuwien.ac.at This outcome is in stark contrast to the reduction of analogous compounds like 1,3-benzodithiole-2-thione (B1218078), which readily converts to benzo-1,3-dithiole under similar conditions. tuwien.ac.at

In a specific example, the reaction of 5-phenylthieno[2,3-d]-1,3-dithiole-2-thione with the borane-dimethyl sulfide complex resulted in the formation of a ring-cleaved dithiole, which was then methylated to yield compound 4b for characterization purposes. tuwien.ac.atmdpi.com

Table 1: Reduction of 5-Phenylthieno[2,3-d]-1,3-dithiole-2-thione with Borane-Dimethyl Sulfide Complex

Starting MaterialReagentProductObservation
5-Phenylthieno[2,3-d]-1,3-dithiole-2-thioneBH3/Me2SRing-cleaved dithiole (characterized as 4b after methylation)No formation of 5-phenylthieno[2,3-d]-1,3-dithiole was detected. tuwien.ac.at

Thieno[2,3-d]-1,3-dithiolium salts serve as valuable intermediates in the synthesis of various thieno[2,3-d]dithiole derivatives. tuwien.ac.at The reduction of these salts with sodium borohydride (B1222165) (NaBH4) is a key step in these synthetic pathways.

For instance, 5-ethoxycarbonyl-6-methylthieno[2,3-d]dithiole-2-thione can be converted to the corresponding 2-methylthio-thieno[2,3-d]-1,3-dithiolium salt by treatment with dimethyl sulfate (B86663) followed by tetrafluoroboric acid. tuwien.ac.at Subsequent reduction of this crystalline salt with sodium borohydride in a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (CH3CN/THF) yields the desired thieno[2,3-d]dithiole derivative 7a . tuwien.ac.at Interestingly, when the reduction is carried out in ethanol, a mixture of products, 7a and 7b , is formed. tuwien.ac.at

Table 2: Sodium Borohydride Reduction of a Thienodithiolium Salt

Thienodithiolium SaltReducing AgentSolventProduct(s)
2-Methylthio-5-ethoxycarbonyl-6-methylthieno[2,3-d]-1,3-dithiolium salt (6 )NaBH4CH3CN/THF7a tuwien.ac.at
2-Methylthio-5-ethoxycarbonyl-6-methylthieno[2,3-d]-1,3-dithiolium salt (6 )NaBH4EthanolMixture of 7a and 7b tuwien.ac.at

Electrochemical methods offer an environmentally friendly and highly selective approach to the oxidation of sulfur-containing compounds. rsc.org While specific studies on the electrochemical oxidation of thieno[2,3-d] tuwien.ac.atepa.govdithiole-2-thione are not extensively detailed in the provided context, the general principles of electrochemical oxidation of thioethers and thiols are well-established. rsc.orgd-nb.info These processes typically utilize water as the oxygen source and the selectivity towards different oxidation products (e.g., sulfoxides, sulfones) can be controlled by the applied potential. rsc.org The electrochemical behavior of related dithioles has been a subject of investigation. d-nb.info

The electrochemical oxidation of sulfides in a continuous-flow microreactor demonstrates a practical and green method. rsc.org This technique allows for a broad substrate scope and good functional group compatibility, providing access to a variety of oxidized sulfur compounds. rsc.org

Reactions Involving Thienodithiolium Salts as Key Intermediates

Thienodithiolium salts are versatile intermediates that can be transformed into a variety of other heterocyclic systems. tuwien.ac.atmdpi.com These salts are typically prepared from the corresponding thieno[2,3-d]-1,3-dithiole-2-thiones. researchgate.net

For example, 2-methylthio-thieno[2,3-d]-1,3-dithiolium salts can serve as starting materials for numerous synthetically useful reactions. tuwien.ac.atmdpi.com These reactions can lead to the formation of new C-C and carbon-heteroatom bonds. beilstein-journals.org The reactivity of these salts is often compared to other hypervalent iodine salts, such as diaryliodonium salts, which are known to participate in a wide range of arylation reactions. beilstein-journals.orgfrontiersin.org

The formation of thienodithiolium salts, such as compound 6 , from the corresponding thione 2g is a crucial step. This is achieved by reaction with dimethyl sulfate followed by tetrafluoroboric acid. tuwien.ac.at The resulting salt can then undergo further transformations, as exemplified by its reduction with sodium borohydride. tuwien.ac.at

The broader context of reactions involving similar dithiolium salts includes their use in the synthesis of tetrathiafulvalene (B1198394) (TTF) analogues, which are important organic metals. mdpi.com The chemical transformations of these salts are fundamental to the development of novel functional organic materials.

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallographic Analysis of Thieno[2,3-d]nih.govresearchgate.netdithiole-2-thione and its Derivatives

A study on thieno[3,4-d] nih.govresearchgate.netdithiole-2-thione, an isomer of the title compound, provided detailed crystallographic data. The compound, with the chemical formula C₅H₂S₄, crystallizes in an orthorhombic system. iucr.org The crystal structure reveals a nearly planar C2v conformation. nih.goviucr.org

Investigation of Bond Lengths and π-Conjugation

The bond lengths within the thieno[3,4-d] nih.govresearchgate.netdithiole-2-thione molecule, as determined by X-ray crystallography, provide strong evidence for extensive π-conjugation. nih.goviucr.org The C-S bond lengths are all intermediate between typical single and double bond values, ranging from 1.635(2) Å to 1.744(2) Å. nih.goviucr.org The central C=C bond shared by the two fused five-membered rings has a length of 1.430(2) Å, which is also characteristic of a delocalized π-system. nih.goviucr.org This extensive π-conjugation across the molecular framework is a key factor contributing to the compound's chemical stability and electronic properties. nih.govnih.gov

The effective π-conjugation is not limited to the parent molecule but is also a feature of its derivatives and related polymeric systems, where it influences their photovoltaic performance. rsc.org

Table 1: Selected Bond Lengths in Thieno[3,4-d] nih.govresearchgate.netdithiole-2-thione

BondLength (Å)
C-S (shortest)1.635(2)
C-S (longest)1.744(2)
C=C (central)1.430(2)

Data sourced from Wen & Fang (2011). nih.goviucr.org

Characterization of Intermolecular Interactions (e.g., Short S…S Contacts)

The crystal packing of thieno[3,4-d] nih.govresearchgate.netdithiole-2-thione is characterized by significant intermolecular interactions, particularly short sulfur-sulfur (S···S) contacts. nih.goviucr.org The molecules arrange in parallel columnar stacks along the a-axis of the crystal. nih.goviucr.org These stacks are stabilized by numerous short S···S contacts between neighboring molecules. For example, S2···S2 and S3···S4 distances of 3.397(1) Å and 3.486(1) Å, respectively, have been reported. nih.goviucr.orgnih.gov These distances are shorter than the sum of the van der Waals radii of two sulfur atoms (3.6 Å), indicating a significant attractive interaction that helps to stabilize the crystal packing. mdpi.com

These intermolecular S···S interactions are a common feature in sulfur-rich heterocyclic compounds and play a crucial role in determining their solid-state properties and molecular packing. Similar interactions are observed in derivatives, such as in the crystal structure of a tetrathienoacene derivative which shows both π-π stacking and intermolecular S···S contacts with a distance of 3.42 Å. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques are vital for the characterization of thieno[2,3-d] nih.govresearchgate.netdithiole-2-thione and its derivatives, providing complementary information to crystallographic data. NMR and IR spectroscopy are routinely used to confirm the structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of thieno[2,3-d] nih.govresearchgate.netdithiole-2-thione derivatives. The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the electronic environment and connectivity within the molecule.

For instance, in the synthesis of various thieno[2,3-d]-1,3-dithiol-2-thiones, ¹H and ¹³C NMR spectra were recorded using a Bruker AC-200 spectrometer with tetramethylsilane (B1202638) as an internal standard, typically in a CDCl₃ solvent. mdpi.com The analysis of derivatives often involves identifying characteristic signals, such as the S-CH₂-S moiety which can appear around 4.5 ppm in the ¹H NMR spectrum. researchgate.net The study of more complex derivatives, like a D-ribonolactone derivative, has utilized 2D NMR techniques (¹H-¹H 2D NOESY) to determine the stereochemistry and conformation in solution. ufrgs.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. In the context of thieno[2,3-d] nih.govresearchgate.netdithiole-2-thione and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the C=S (thione) group.

For example, in the characterization of a related dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, a strong absorption band corresponding to the C=S group was observed at 1050 cm⁻¹ (vs). d-nb.info The IR spectra of various synthesized derivatives are often used to confirm the successful transformation of functional groups and to verify the purity of the final products. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of π-conjugated systems like thieno[2,3-d] nih.govmdpi.comdithiole-2-thione. The spectrum reveals information about the electronic transitions between different molecular orbitals. The chromophore responsible for the characteristic absorption of this class of compounds is the 1,3-dithiole-2-thione (B1293655) moiety.

Detailed spectroscopic investigations, including Linear Dichroism (LD) spectroscopy, have been performed on the parent compound, 1,3-dithiole-2-thione (DTT). These studies provide insight into the electronic transitions within the near-UV and visible regions, spanning from 20,000 to 46,000 cm⁻¹ (217–500 nm). The fusion of a thiophene (B33073) ring to this core, as in thieno[2,3-d] nih.govmdpi.comdithiole-2-thione, extends the π-conjugation, which is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the parent DTT.

The observed absorption bands are assigned to specific electronic transitions, primarily of π → π* character, which are typical for highly conjugated organic molecules. The complexity of the DTT chromophore means that a complete and precise assignment of every band can be challenging and often requires support from advanced theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT).

Table 1: Electronic Transition Data for the 1,3-dithiole-2-thione (DTT) Chromophore
Spectral RegionWavenumber (cm⁻¹)Wavelength (nm)Typical Transition Type
Near-UV~46,000 - 30,000~217 - 333π → π
Visible~30,000 - 20,000~333 - 500π → π

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique used to determine the elemental composition of a compound with high accuracy. For thieno[2,3-d] nih.govmdpi.comdithiole-2-thione, HRMS provides an exact mass measurement that serves as definitive confirmation of its molecular formula, C₅H₂S₄.

This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). By comparing the experimentally measured exact mass to the theoretically calculated mass based on the known isotopic masses of the constituent atoms, the elemental formula can be unambiguously confirmed. This is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

Electronic Structure and Electrochemical Behavior

Redox Activity and Electron-Donating Properties

Thieno[2,3-d] smolecule.commdpi.comdithiole-2-thione is characterized by its significant redox activity. smolecule.com The presence of multiple sulfur atoms allows the molecule to participate in reversible oxidation and reduction processes, making it a valuable component in systems involving electron transfer. smolecule.comnih.gov The sulfur atoms, particularly within the 1,3-dithiole ring, possess nucleophilic character, enabling them to donate electrons. smolecule.com

This electron-donating ability is a key feature of the 1,3-dithiol-2-ylidene (DT) unit, which is known to be strongly electron-donating and capable of multi-electron redox behavior. clockss.org The capacity to form stable charged species, such as 1,3-dithiolium salts through chemical reactions, underscores its electrochemical activity. researchgate.netresearchgate.net This property is crucial for its use as a precursor or building block in the synthesis of more complex organic materials, such as tetrathiafulvalene (B1198394) (TTF) type organic metals, which are utilized in organic semiconductors. smolecule.com

The stability of different redox states is a notable characteristic of molecules containing the 1,3-dithiole fragment. nih.gov This redox isomerism is essential for the development of redox-active materials. nih.gov

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of compounds like Thieno[2,3-d] smolecule.commdpi.comdithiole-2-thione. mdpi.comnih.gov This method provides data on the oxidation and reduction potentials of a molecule. For related o-quinone derivatives featuring an annulated 1,3-dithiole-2-thione (B1293655) ring, CV studies have revealed quasi-reversible, one-electron redox steps. nih.gov

In typical CV analysis of similar organic semiconductor materials, the onset potentials of oxidation (E_ox) and reduction (E_red) are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. mdpi.com For instance, in studies of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, HOMO levels were calculated from the first oxidation potential determined by CV. mdpi.com While specific CV data for Thieno[2,3-d] smolecule.commdpi.comdithiole-2-thione is not detailed in the provided results, the methodology applied to analogous fused-thiophene systems is standard. mdpi.commdpi.com The table below illustrates typical data obtained from CV measurements for related organic semiconductor compounds.

Compound TypeOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)Reference
BTBT Derivative 10.79-2.45 mdpi.com
BTBT Derivative 20.81-2.45 mdpi.com
BTBT Derivative 30.97-2.37 mdpi.com

Analysis of Electronic Band Gaps and Optical Properties

The optical properties and electronic band gap of Thieno[2,3-d] smolecule.commdpi.comdithiole-2-thione are dictated by its π-conjugated electronic structure. nih.gov The high degree of π-conjugation, arising from the delocalized nature of the C-C and C-S bonds within the fused ring system, is a key characteristic. nih.gov

The electronic band gap (E_g) is often determined experimentally from the onset of the absorption edge in the UV-visible absorption spectrum. mdpi.com For example, studies on DTT derivatives show that extending the π-conjugation by adding more thiophene (B33073) rings leads to a red-shifted absorption and a smaller optical band gap. mdpi.com While specific spectral data for the title compound is not available, the principles are directly applicable. The theoretical and experimental band gaps for a series of DTT derivatives are presented below to illustrate this relationship.

Compound (DTT Derivative)Optical Band Gap (eV) (from UV-vis)Calculated Band Gap (eV) (DFT)Reference
Compound 13.754.35 mdpi.com
Compound 22.783.23 mdpi.com
Compound 32.733.22 mdpi.com

Systematic extension of the π-conjugated system in related dithienophospholes has been shown to be an effective strategy for tuning the band gap to achieve different emission colors, a principle that supports the potential for modifying the optical properties of Thieno[2,3-d] smolecule.commdpi.comdithiole-2-thione through chemical functionalization. researchgate.net

Frontier Molecular Orbital (FMO) Analysis in Relation to Reactivity and Conductivity

Frontier Molecular Orbital (FMO) analysis, typically performed using Density Functional Theory (DFT) calculations, provides insight into the electronic structure, reactivity, and conductivity of molecules. mdpi.comresearchgate.net The HOMO and LUMO energy levels and their distribution across the molecule are of central importance.

For related π-conjugated fused-thiophene systems, the HOMO and LUMO orbitals are generally found to be dispersed over the main molecular backbone. mdpi.com The energy difference between the HOMO and LUMO levels constitutes the electronic band gap, which is a critical parameter for conductivity. mdpi.com A smaller HOMO-LUMO gap is generally associated with higher reactivity and better charge carrier mobility.

In a study of an isomeric structure, Thieno[3,4-d] smolecule.commdpi.comdithiole-2-thione, the molecule was found to be nearly planar with extensive π-conjugation across the rings. nih.gov The crystal structure revealed close intermolecular S···S contacts, which facilitate orbital overlap between adjacent molecules. nih.gov This type of molecular packing is crucial for charge transport in the solid state, indicating that the material's conductivity is highly dependent on its solid-state morphology. Theoretical calculations on related systems help to understand these electronic structures and predict the potential for charge injection and transport, which are key factors for applications in organic electronics. mdpi.comresearchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of organic molecules due to its balance of computational cost and accuracy.

While detailed theoretical studies on Thieno[2,3-d] nih.govrsc.orgdithiole-2-thione are scarce, research on its isomer, Thieno[3,4-d] nih.govrsc.orgdithiole-2-thione , provides valuable structural information. DFT calculations at the B3LYP/6–311(d) level were used to optimize the molecular conformation of this isomer. The optimized "free" molecule was found to adopt a perfectly planar conformation with C2v symmetry. This planarity is a key feature, as it facilitates π-conjugation across the molecule.

In the crystalline state, however, experimental X-ray diffraction data reveals a slight deviation from perfect planarity. The terminal sulfur atom of the thione group deviates by 0.117 (1) Å from the mean plane of the other non-hydrogen atoms. This deviation is thought to be a result of intermolecular S···S interactions within the crystal packing, which help to stabilize the solid-state structure. The bond lengths of the C—S and the central C—C bonds in the fused rings are indicative of π-conjugated systems, falling between the lengths of typical single and double bonds.

ParameterObservationComputational Method
Molecular Geometry Optimized "free" molecule is perfectly planar with C2v symmetry.DFT at B3LYP/6–311(d) level
Crystalline Structure Slight deviation from planarity due to intermolecular S···S interactions.X-ray Diffraction
Bond Characteristics C—S and C—C bond lengths indicate high π-conjugation.X-ray Diffraction

Data relates to the isomer Thieno[3,4-d] nih.govrsc.orgdithiole-2-thione.

Computational methods like DFT are employed to calculate the energies of the neutral molecule and its corresponding radical cation to determine the adiabatic ionization potential. The relaxation energy is the energy difference between the vertical and adiabatic ionization potentials, representing the energy released as the molecule's geometry relaxes to its new equilibrium state after ionization. For related dithienothiophene derivatives, these calculations are essential to understand their charge-carrier generation and transport properties.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to a molecule's optoelectronic properties. For a series of thienothiophene-based conjugated molecules, DFT calculations have been used to determine these frontier orbital energies. researchgate.nete3s-conferences.org

The HOMO energy level is indicative of the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic absorption and emission spectra, as well as its stability and reactivity. For instance, in a study on thieno[3,2-b]thiophene (B52689) derivatives, the HOMO and LUMO energies were calculated to understand the electronic properties and potential as donor molecules in organic electronics. dergipark.org.tr The localization of these frontier orbitals on different parts of the molecular structure can also provide insights into charge transfer characteristics. dergipark.org.tr

Molecule DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
TTBM-6.01-2.863.15DFT/B3LYP/6-311G(d,p)

TTBM: thieno[3,2-b]thiophene-2,5-diylbis[N-(4- chlorophenyl)methanimine]. dergipark.org.tr

Hartree-Fock (HF) Methods for Molecular Parameter Computations

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of the electronic structure of molecules. While often less accurate than DFT for certain properties due to the neglect of electron correlation, it is a valuable tool for calculating molecular parameters. In a comparative study of 1,2-dithiole-3-thione derivatives, both HF and DFT methods were used to optimize geometrical parameters. The results for bond lengths, valence angles, and dihedral angles from HF calculations were found to be in good correlation with experimental values, demonstrating the utility of this method for structural predictions in this class of compounds.

Computational Insights into Charge Transport Mechanisms

Computational studies are instrumental in elucidating the charge transport mechanisms in organic materials. The charge carrier mobility is a key performance metric for organic semiconductors and is influenced by factors such as the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules.

Based on density functional theory, quantum chemical calculations of charge-transport rates have been performed for various coronene (B32277) derivatives fused with thiophene (B33073) rings. scielo.br These studies investigate how the number and orientation of thiophene rings affect the reorganization energy and charge-transport matrix elements. scielo.br For instance, the introduction of thiophene rings was found to reduce the hole and electron-transport reorganization energies, thereby potentially enhancing charge mobility. scielo.br

In other related systems, such as dianthra[2,3-b:2',3'-f]-thieno[3,2-b]thiophene (DATT) crystals, a combination of molecular dynamics and quantum-chemical methods has been used to study the effect of lattice vibrations on hole mobility. rsc.org Such studies reveal that dynamic disorder and molecular packing significantly influence the charge transport properties in crystalline organic semiconductors. rsc.org While these studies are not on Thieno[2,3-d] nih.govrsc.orgdithiole-2-thione itself, they provide a theoretical framework for understanding how its molecular structure and solid-state packing would govern its charge transport characteristics.

Advanced Applications in Materials Science

Precursors for Tetrathiafulvalene (B1198394) (TTF) Derivatives and Organic Conductors

Condensed 1,3-dithiole-2-thiones, such as Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione, are highly valued as intermediates in the creation of tetrathiafulvalene (TTF)-type organic metals. tuwien.ac.at The TTF framework is central to the development of molecular conductors due to its ability to form stable radical cations and participate in the formation of segregated stacks in the solid state, which facilitates charge transport.

The primary method for converting 1,3-dithiole-2-thiones into TTF derivatives is through a coupling reaction, typically mediated by trivalent phosphorus reagents like triethyl phosphite. This reaction involves the reductive coupling of two thione molecules to form the central carbon-carbon double bond characteristic of the TTF core.

The synthesis of the Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione precursor itself can be achieved through various routes. One notable method involves the reaction of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide at high temperatures and pressures, often utilizing a specialized "Matryoshka-type" autoclave. tuwien.ac.atmdpi.com The yields of these reactions are sensitive to temperature, with optimal conditions being crucial for successful conversion. mdpi.com

Table 1: Synthesis of Substituted Thieno[2,3-d]-1,3-dithiole-2-thiones from Thieno-1,2,3-thiadiazole Precursors

Precursor Substituent (R) Reaction Temperature Product Yield Reference
Benzo-fused 235±5°C 67% mdpi.com
-CN 235±5°C - mdpi.com
Unspecified Below 220°C Mostly unreacted mdpi.com

Once the thieno-fused TTF derivative is synthesized, it serves as an electron donor for the construction of organic conductors and superconductors. These materials are of immense interest for their potential applications in molecular electronics.

A key application of TTF derivatives synthesized from Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione is in the formation of charge-transfer (CT) salts. rsc.org These materials are formed by combining the electron-donating TTF derivative with a suitable electron-accepting molecule. The degree of charge transfer from the donor to the acceptor and the solid-state packing of the resulting salt dictate its electrical properties, which can range from semiconducting to metallic, and in some cases, superconducting.

The crystal structure of these CT salts is critical. For high conductivity, the donor and acceptor molecules typically form segregated stacks, creating pathways for charge carriers to move along the stacks. The unique structure of the thieno-fused TTF can influence this packing, leading to novel materials with interesting transport properties. rsc.org

The electronic properties of TTF derivatives can be precisely tuned by introducing various functional groups to the peripheral thieno[2,3-b]thiophene (B1266192) ring system. rsc.orgunito.it This functionalization allows for the modification of key parameters like the molecule's oxidation potential and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

For instance, the introduction of electron-withdrawing or electron-donating groups can stabilize or destabilize the HOMO and LUMO levels, thereby altering the energy gap. This principle is fundamental to designing materials for specific electronic applications, such as organic field-effect transistors (OFETs) or components in solar cells. unito.it A computational study on similar D–π–A systems demonstrated that strategic selection of donor groups could significantly reduce the HOMO-LUMO gap, enhancing intramolecular charge transfer. nih.gov

Table 2: Effect of Terminal Acceptor Groups on the Optical and Electronic Properties of a D-A-D Dye

Terminal Acceptor Group Absorption Max (nm) Optical Bandgap (eV) Calculated LUMO (eV) Reference
N,N-diethyl thiobarbituric acid (T-TB) 678 1.55 -4.30 unito.it
Indandione (T-ID) 659 1.60 -4.21 unito.it
1,1-dicyanomethylene-3-indanone (T-IDM) 714 1.46 -4.41 unito.it

This ability to engineer molecular properties makes functionalized thieno-TTF derivatives highly attractive for creating bespoke organic electronic materials. rsc.org

Integration into Conjugated Polymer Systems

Beyond discrete molecular conductors, the Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione unit and its corresponding TTF derivative can be incorporated into the backbones of conjugated polymers. This integration combines the favorable electronic properties of the TTF core with the processability and film-forming capabilities of polymers, opening avenues for large-area electronic devices.

Polymers incorporating thieno-fused units are typically synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. researchgate.netresearchgate.net These methods allow for the controlled polymerization of monomers containing the thieno-TTF unit with other aromatic co-monomers. The choice of co-monomer is crucial as it influences the final properties of the polymer, such as its bandgap, solubility, and charge carrier mobility. researchgate.net

The resulting thieno-TTF polymers are characterized by a range of techniques to assess their structural, optical, and electronic properties. Gel permeation chromatography (GPC) is used to determine molecular weight, while UV-Vis spectroscopy reveals the polymer's absorption profile and optical bandgap. researchgate.net Thermal stability is often assessed using thermogravimetric analysis (TGA). researchgate.net Copolymers based on the related dithieno[3,2-b:2',3'-d]thiophene (DTT) unit have shown thermal stability with 5% weight loss occurring at temperatures above 429°C. researchgate.net

Electrochemical polymerization is another powerful technique for creating thin films of conductive polymers directly onto an electrode surface. In this process, a voltage is applied to a solution containing the monomer, causing it to oxidize and polymerize on the electrode. This method offers excellent control over film thickness and morphology.

Derivatives of fused thiophene (B33073) systems, which are structurally analogous to Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione, have been successfully electropolymerized to produce conductive films. researchgate.net For example, N-alkyl substituted dithienopyrroles, when electropolymerized, can yield soluble polymers with conductivities as high as 40 S/cm and low bandgaps around 1.7 eV. researchgate.net The electrochemical behavior of these polymers, including their redox properties, can be studied using cyclic voltammetry, providing insight into their potential for use in electrochromic devices, sensors, or as charge storage materials. rsc.org The presence of the dithiole-thione moiety makes these monomers amenable to oxidative polymerization, suggesting that Thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netdithiole-2-thione derivatives are promising candidates for this synthetic approach. researchgate.net

Role in Organic Semiconductors for Electronic Devices

Thieno[2,3-d] Current time information in Bangalore, IN.psu.edudithiole-2-thione and its derivatives are pivotal in the field of organic electronics. Condensed 1,3-dithiole-2-thiones are recognized as valuable intermediates in the creation of tetrathiafulvalene (TTF)-type organic metals, which are foundational materials for organic semiconductors. tuwien.ac.atmdpi.com The inherent properties of fused-thiophene systems, such as a rigid and flat molecular structure, extensive π-conjugation, and the ability to form close intermolecular packing, make them ideal candidates for semiconductor applications. acs.orgnih.gov These structural characteristics facilitate efficient charge transport, a critical factor for high-performance electronic devices.

The core structure of thieno[2,3-d] Current time information in Bangalore, IN.psu.edudithiole-2-thione contributes to the development of p-type organic semiconductors. acs.org Research into related fused-thiophene derivatives has demonstrated their successful integration into high-performance organic field-effect transistors (OFETs) and organic phototransistors (OPTs). Theoretical studies on derivatives of thieno[2,3-b]benzothiophene, a structurally related system, have predicted high hole mobility, with values reaching up to 0.28 cm² V⁻¹ s⁻¹. nih.gov Experimental results have validated this potential, with single-crystal OFETs based on a dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative exhibiting excellent electrical properties, including a mobility as high as 1.26 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁶ to 10⁸. nih.gov

The performance of these materials is intrinsically linked to their solid-state packing. The presence of multiple sulfur atoms promotes strong intermolecular S···S interactions, which, along with π-π stacking, creates well-ordered pathways for charge carriers to move through the material. researchgate.netresearchgate.net The planarity and tendency for columnar stacking of molecules like the isomeric Thieno[3,4-d] Current time information in Bangalore, IN.psu.edudithiole-2-thione underscore the suitability of this class of compounds for electronic applications. researchgate.netnih.gov

Table 1: Performance of Electronic Devices Based on Fused-Thiophene Derivatives

Device TypeSemiconductor MaterialHighest Mobility (cm² V⁻¹ s⁻¹)On/Off RatioSource(s)
Single-Crystal OFET2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)1.2610⁶ - 10⁸ nih.gov
Thin-Film TransistorThieno[3,2-b]thiophene (B52689) Oligomer (HT2TT)0.0251.2 x 10³ psu.edu
Theoretical ModelThieno[2,3-b]benzothiophene Dimer0.28 (hole mobility)N/A nih.gov
Theoretical ModelVinyl-bridged Thieno[2,3-b]benzothiophene0.012 (hole), 0.013 (electron)N/A nih.gov

Dithiolene Ligand Precursors for Transition Metal Complexes

The thieno[2,3-d] Current time information in Bangalore, IN.psu.edudithiole-2-thione framework is a key precursor for the synthesis of thiophene-dithiolene ligands, which are subsequently used to form transition metal complexes. The general chemical class of 1,3-dithiole-2-ones and their thione analogs can be converted into alkenedithiolate dianions. psu.edu This transformation is typically achieved through hydrolytic cleavage of the dithiole ring using a base, such as potassium methoxide (B1231860) in methanol. psu.eduulisboa.pt

This process generates a highly reactive dithiolate ligand in solution. This ligand, without being isolated, is immediately reacted with an appropriate metal salt (e.g., a metal chloride) to yield the desired dithiolene complex. ulisboa.pt This synthetic strategy has been successfully employed to create a variety of thiophene-dithiolene complexes with transition metals including gold (Au), nickel (Ni), copper (Cu), cobalt (Co), and platinum (Pt). ulisboa.pt

The resulting metal dithiolene complexes are of significant interest due to their diverse electronic and magnetic properties, which can be tuned by varying the central metal atom and the ligand structure. The fused thiophene ring enhances electronic delocalization from the metal dithiolene core throughout the ligand and facilitates the formation of solid-state networks through S···S interactions, making these complexes promising candidates for molecular conductors and magnetic materials. ulisboa.pt The versatility of thieno[2,3-d] Current time information in Bangalore, IN.psu.edudithiole-2-thione as a starting material thus provides access to a wide range of advanced coordination compounds with potential applications in materials science.

Q & A

Q. What are the established synthetic routes for Thieno[2,3-d][1,3]dithiole-2-thione, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles at elevated temperatures (170–235°C) in the presence of carbon disulfide or phosphorous sulfide. Key parameters include reaction temperature control (±5°C) and solvent selection (e.g., toluene or autoclave conditions). For example, thermolysis at 235°C yields 67% product, while temperatures below 220°C result in unreacted precursors . Alternative routes involve cyclization of thiophene thiole derivatives or dehydrogenation of dihydrothieno derivatives .

Q. How is the crystal structure of this compound characterized, and what structural features define its reactivity?

  • Methodological Answer : X-ray diffraction (XRD) reveals a planar C2v conformation with delocalized π-electrons. Bond lengths include:
  • C–S bonds: 1.635–1.744 Å (between single and double bond lengths)
  • Central C=C bond: 1.430 Å (indicative of conjugation) .
    Spectroscopic techniques (FTIR, Raman) and DFT calculations are recommended to validate electronic delocalization and predict reactivity sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

  • Methodological Answer : Contradictions often arise from temperature sensitivity and side reactions (e.g., dimerization of 1,3-dipolar intermediates). To address this:
  • Conduct controlled experiments with precise temperature gradients (e.g., 220–240°C in 5°C increments).
  • Use HPLC or GC-MS to monitor intermediate formation and byproducts .
  • Apply kinetic modeling to optimize reaction pathways .

Q. What methodologies are suitable for investigating the electronic properties of this compound in organic semiconductors?

  • Methodological Answer :
  • Experimental : Cyclic voltammetry (CV) to determine redox potentials and HOMO/LUMO levels.
  • Computational : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict charge transport behavior .
  • Spectroscopic : UV-Vis and fluorescence spectroscopy to assess π-conjugation extent and bandgap .

Q. How can researchers design experiments to explore this compound's applications in antifungal or conductive materials?

  • Methodological Answer :
  • Antifungal Activity :
  • Use microdilution assays (e.g., MIC/MBC tests) against fungal strains (e.g., Candida albicans).
  • Modify substituents (e.g., methyl or cyano groups) to study structure-activity relationships .
  • Conductive Materials :
  • Synthesize tetrathiafulvalene (TTF) derivatives via sulfur-extrusion reactions.
  • Measure conductivity via four-probe methods and correlate with crystallinity (XRD) .

Q. What strategies enable the synthesis of novel this compound derivatives for tailored properties?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., –CN) via nucleophilic substitution at the thione sulfur .
  • Cross-Coupling : Utilize Suzuki-Miyaura or Stille reactions to attach aryl/heteroaryl groups to the thiophene ring .
  • Characterization : Validate purity via HPLC and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Methodological Frameworks for Research Design

Q. How can the PICO(T) or FINER criteria guide hypothesis-driven studies on this compound?

  • Methodological Answer :
  • PICO(T) : Define Population (e.g., fungal strains), Intervention (antifunctionalized derivatives), Comparison (wild-type vs. modified compounds), Outcome (MIC values), and Timeframe (48-hour assays) .
  • FINER : Ensure projects are Feasible (lab resources), Interesting (novel applications), Novel (unexplored derivatives), Ethical (safe handling of sulfur compounds), and Relevant (materials science gaps) .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for sulfur-containing intermediates?

  • Methodological Answer :
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian) .

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Reactant of Route 1
Thieno[2,3-d][1,3]dithiole-2-thione
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.